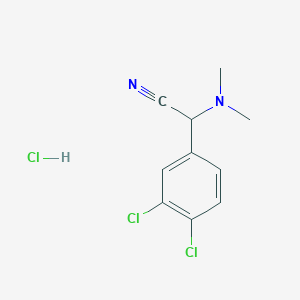

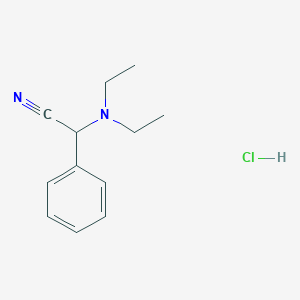

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

描述

“2-Diethylaminoethanol” appears as a colorless liquid . It is a member of ethanolamines, a tertiary amino compound, and a primary alcohol . It is functionally related to an ethanolamine .

Synthesis Analysis

A synthetic process of a similar compound, “2-dimethylaminoethyl chloride hydrochloride”, has been reported . The synthetic process comprises the following steps: on the basis of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .

Molecular Structure Analysis

The molecular structure of “2-Diethylaminoethanol” has been analyzed . The molecular formula is C6H15NO . The InChI is InChI=1S/C6H15NO/c1-3-7 (4-2)5-6-8/h8H,3-6H2,1-2H3 .

Physical And Chemical Properties Analysis

“2-Diethylaminoethanol” has a molecular weight of 117.19 g/mol . It is less dense than water and its vapors are heavier than air . It produces toxic oxides of nitrogen during combustion .

科学研究应用

Antimalarial Pharmacophores

- Synthesis and Antimalarial Activity : A study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, highlighting the antimalarial activity of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride. This points to its potential as a novel antimalarial pharmacophore (D’hooghe et al., 2011).

Kinetic and Thermodynamic Studies

- Deprotonation and Antiaromaticity : Bernasconi et al. (2004) investigated the deprotonation of similar compounds, which led to antiaromatic conjugate anions. This study provides insights into the kinetic and thermodynamic properties of compounds related to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride (Bernasconi et al., 2004).

Photophysical Properties

- Blue Emitting Fluorophores : Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from compounds including 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, showcasing their application in the study of photophysical properties (Padalkar et al., 2015).

Anticancer Activity

- Novel Anticancer Compounds : A study by Sa̧czewski et al. (2006) on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds similar to 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride, demonstrated remarkable anticancer activity against specific cancer cell lines (Sa̧czewski et al., 2006).

Organic Synthesis

- Diversity Oriented Synthesis : In a study by Pandit et al. (2016), diethylamine was used as an efficient organocatalyst for the synthesis of medicinally significant compounds, indicating the role of similar compounds in organic synthesis (Pandit et al., 2016).

安全和危害

“2-Diethylaminoethanol” causes burns to the skin, eyes, and mucous membranes . A related compound, “2-Diethylaminoethylchloride hydrochloride”, is known to be toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZOEFLDJDWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)